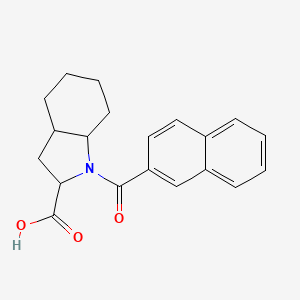
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid, also known as NI2C, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. NI2C is a cyclic amino acid that has a unique structure, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is not fully understood, but it is believed to act through various pathways depending on the target disease. In cancer cells, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells. In inflammation, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to have various biochemical and physiological effects depending on the target disease. In cancer cells, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In Alzheimer's disease, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid reduces oxidative stress and inflammation in the brain, which leads to a reduction in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have activity against various disease targets, making it a promising candidate for drug development. However, there are also some limitations to using 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in lab experiments. Its moderate yield and purity can make it difficult to work with, and its mechanism of action is not fully understood, which can make it challenging to optimize its activity.
Direcciones Futuras
There are several future directions for the study of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid. One potential direction is the development of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid derivatives that have improved potency and selectivity for specific disease targets. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the mechanism of action of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid could be further elucidated to better understand its activity against various disease targets. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid as a potential drug candidate.
Conclusion:
In conclusion, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a promising compound for the development of new drugs in medicinal chemistry. Its unique structure and activity against various disease targets make it a promising candidate for drug development. While there are still some limitations to using 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in lab experiments, there are several future directions for its study that could lead to the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
Métodos De Síntesis
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis begins with the protection of the amine group of tryptophan, followed by the reduction of the naphthalene ring to form a tetrahydroindole derivative. The tetrahydroindole derivative is then oxidized to form the desired 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid product. The overall yield of the synthesis is moderate, but the purity of the final product can be improved through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders. 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, where it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMVFKWQOPVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

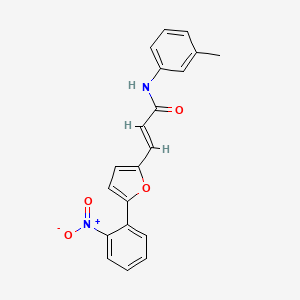
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
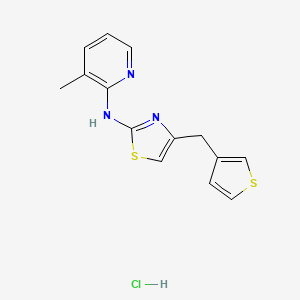
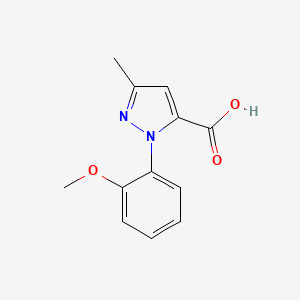
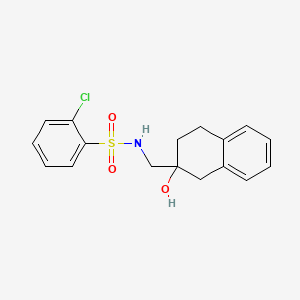
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)
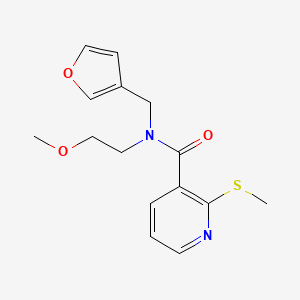
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)


![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)